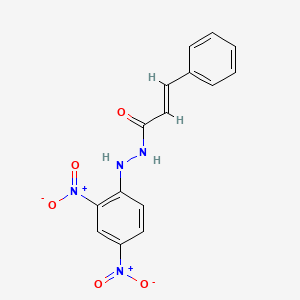
N'-(2,4-dinitrophenyl)-3-phenylacrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the hydrazone linkage .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone linkage under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups at the hydrazone linkage .
Scientific Research Applications
N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other hydrazone derivatives and in the study of reaction mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the production of dyes and pigments, as well as in materials science for the development of novel polymers
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with them. This interaction often involves the hydrazone linkage, which can form covalent bonds with active site residues of the target enzyme. The pathways involved in its action include inhibition of metabolic processes and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to N’-(2,4-dinitrophenyl)-3-phenylacrylohydrazide, used in similar applications.
N-(2,4-Dinitrophenyl)glycine: Another hydrazone derivative with comparable properties and applications.
N-(2,6-Dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A structurally related compound with similar chemical reactivity.
Uniqueness
Its combination of a dinitrophenyl group and a phenylacrylohydrazide moiety makes it particularly versatile in various chemical reactions and research applications .
Properties
IUPAC Name |
(E)-N'-(2,4-dinitrophenyl)-3-phenylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c20-15(9-6-11-4-2-1-3-5-11)17-16-13-8-7-12(18(21)22)10-14(13)19(23)24/h1-10,16H,(H,17,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTKMDFQDBCYJD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
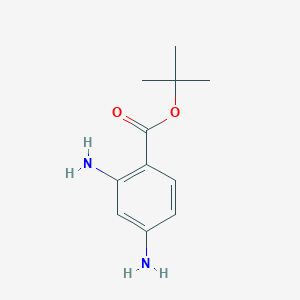
![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)

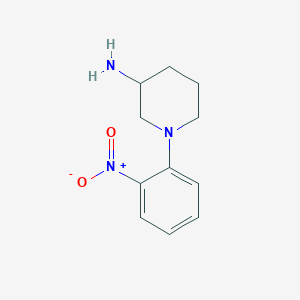
![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
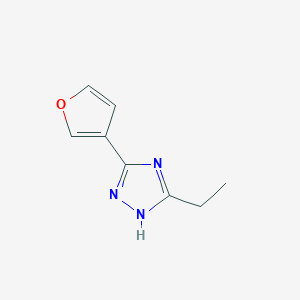
![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)
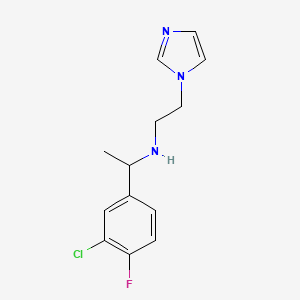
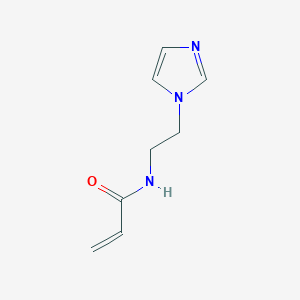
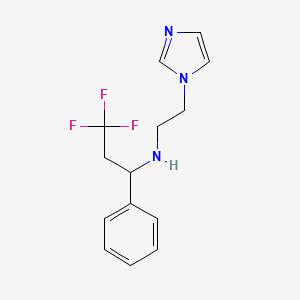
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)
![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
